1-(1-フェニルシクロヘキシル)-4-ヒドロキシピペリジン

概要

説明

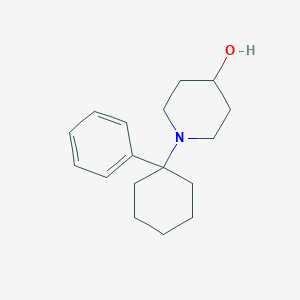

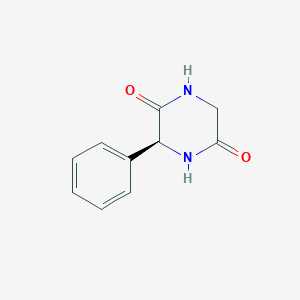

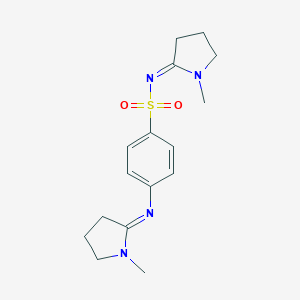

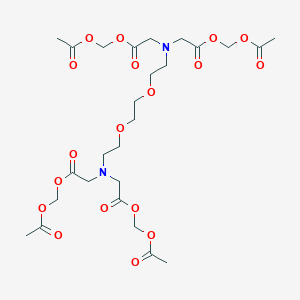

1-(1-フェニルシクロヘキシル)-4-ヒドロキシピペリジンは、アリールシクロヘキシルアミンファミリーに属する化合物です。この化合物はフェンシクリジン(PCP)と構造的に関連しており、類似の薬理学的特性を示します。これは、芳香族環、シクロヘキシル環、およびピペリジン環からなる三環式構造を持っています。 この化合物は、その潜在的な鎮痛および麻酔特性について研究されています .

科学的研究の応用

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine has been studied for various scientific research applications:

Chemistry: It serves as a precursor for the synthesis of other arylcyclohexylamine derivatives.

Biology: The compound is used in studies investigating the effects of NMDA receptor antagonists on neural activity.

Medicine: Research has explored its potential as an analgesic and anesthetic agent.

Industry: It may be used in the development of new pharmaceuticals and chemical intermediates.

作用機序

1-(1-フェニルシクロヘキシル)-4-ヒドロキシピペリジンの作用機序は、NMDA受容体との相互作用に関与しています。この受容体に結合することで、化合物はカルシウムイオンの流入を遮断し、神経脱分極と神経伝達物質の放出を阻害します。 この作用は、麻酔および鎮痛効果をもたらします .

類似化合物の比較

1-(1-フェニルシクロヘキシル)-4-ヒドロキシピペリジンは、次のような他のアリールシクロヘキシルアミン化合物に似ています。

フェンシクリジン(PCP): 両方の化合物は、類似の三環式構造と薬理学的特性を共有しています。

ケタミン: 麻酔特性を持つ別のNMDA受容体アンタゴニスト。

ロリシクリジン: 類似の効果を持つ化合物ですが、効力はわずかに弱く、刺激効果は少ないです.

1-(1-フェニルシクロヘキシル)-4-ヒドロキシピペリジンの独自性は、その特定の構造修飾にあります。これにより、他の類似の化合物と比較して、異なる薬物動態および薬力学プロファイルが生じる可能性があります。

生化学分析

Biochemical Properties

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine plays a significant role in biochemical reactions, primarily as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor . This interaction leads to the release and decreased reabsorption of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine . Additionally, it inhibits muscarinic and nicotinic acetylcholine receptors and binds to sigma opiate receptors on nerve cell membranes . These interactions highlight the compound’s potential impact on neurotransmission and receptor modulation.

Cellular Effects

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with NMDA receptors leads to altered calcium influx, which can affect neurotransmitter release and synaptic plasticity . Furthermore, its binding to sigma receptors may impact cellular stress responses and apoptosis . These cellular effects underscore the compound’s potential to influence both normal and pathological cellular processes.

Molecular Mechanism

The molecular mechanism of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine involves its binding interactions with biomolecules and subsequent modulation of receptor activity. As an NMDA receptor antagonist, the compound blocks the receptor’s ion channel, preventing the influx of calcium ions and inhibiting neuronal depolarization . This action disrupts normal neurotransmission and can lead to altered cognitive and behavioral functions . Additionally, the compound’s interaction with muscarinic and nicotinic receptors further modulates neurotransmitter release and receptor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that hydroxylation of the compound generally decreases its activity in inhibiting PCP binding by a factor of 10 to 80 . This reduction in activity may influence the compound’s efficacy and potency in various experimental conditions. Additionally, long-term exposure to the compound may result in adaptive changes in receptor expression and function .

Dosage Effects in Animal Models

The effects of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine vary with different dosages in animal models. At lower doses, the compound exhibits analgesic properties by decreasing acute thermal and chemical pain responses . Higher doses may lead to toxic or adverse effects, including impaired motor coordination, altered behavior, and potential neurotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.

Metabolic Pathways

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation and elimination. The compound undergoes hydroxylation, which can significantly alter its pharmacological activity and receptor affinity . This metabolic transformation may also affect the compound’s distribution and accumulation within tissues, influencing its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature facilitates its passage through cell membranes, allowing it to reach various intracellular targets . Additionally, its binding to specific receptors and transporters can affect its localization and accumulation within different cellular compartments .

Subcellular Localization

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications may direct it to particular compartments or organelles within the cell . This subcellular distribution is crucial for understanding the compound’s precise mechanisms of action and potential therapeutic applications .

準備方法

1-(1-フェニルシクロヘキシル)-4-ヒドロキシピペリジンの合成には、いくつかの手順が含まれます。一般的な方法の1つは、シクロヘキサノンとフェニルマグネシウムブロミドを反応させて1-フェニルシクロヘキサノールを生成することから始まります。 この中間体は、次に脱水剤の存在下でピペリジンと反応させて最終生成物を生成します . 産業生産方法は、大規模生産用に最適化された同様の合成ルートを含む場合があります。

化学反応の分析

1-(1-フェニルシクロヘキシル)-4-ヒドロキシピペリジンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、対応するケトンまたはカルボン酸を形成するように酸化することができます。

還元: 還元反応は、化合物を対応するアルコールまたはアミンに変換することができます。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、硝酸またはハロゲンなどの求電子剤が含まれます。形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。

科学研究の応用

1-(1-フェニルシクロヘキシル)-4-ヒドロキシピペリジンは、さまざまな科学研究の応用について研究されてきました。

化学: 他のアリールシクロヘキシルアミン誘導体の合成の前駆体として役立ちます。

生物学: この化合物は、NMDA受容体アンタゴニストが神経活動に与える影響を調査する研究に使用されています。

医学: 研究では、鎮痛剤および麻酔剤としての可能性が検討されています。

類似化合物との比較

1-(1-Phenylcyclohexyl)-4-hydroxypiperidine is similar to other arylcyclohexylamine compounds such as:

Phencyclidine (PCP): Both compounds share a similar tricyclic structure and pharmacological properties.

Ketamine: Another NMDA receptor antagonist with anesthetic properties.

Rolicyclidine: A compound with similar effects but slightly less potent and with fewer stimulant effects.

The uniqueness of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine lies in its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other similar compounds.

特性

IUPAC Name |

1-(1-phenylcyclohexyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-8,16,19H,2,5-6,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUMSLWGPLFKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208979 | |

| Record name | 4-Hydroxyphencyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60232-85-1 | |

| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60232-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060232851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60232-85-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphencyclidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY PHENCYCLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE1041687F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine in PCP research?

A1: 1-(1-Phenylcyclohexyl)-4-hydroxypiperidine, often abbreviated as PCHP, is a primary metabolite of PCP. [] Its presence in biological samples like hair and urine can confirm active PCP use as opposed to external contamination. [, ] Analyzing PCHP levels alongside PCP helps researchers understand the drug's metabolism and excretion patterns. []

Q2: How effective are different extraction methods for analyzing PCHP in hair samples?

A3: Research comparing methanol-5N HCl, 10% HCl, and 2N sodium hydroxide digestion for extracting PCP and its metabolites from hair found that while the latter two methods were comparable to methanol-5N HCl for PCP extraction, their efficiency for extracting PCHP and t-PCPdiol was significantly lower. [] Therefore, methanol-5N HCl is recommended for a more comprehensive analysis.

Q3: Does the route of PCP administration influence the formation of PCHP?

A4: While the provided research doesn't directly compare different administration routes, it highlights that PCHP is formed both in vitro, using rabbit liver preparations, [] and in vivo, as observed in rat studies. [] This suggests that PCHP formation is a consistent metabolic pathway for PCP, regardless of the administration route.

Q4: Which enzymes are involved in the metabolism of PCP to PCHP?

A5: Research suggests that cytochrome P-450 enzymes play a role in the formation of PCHP and other PCP metabolites. [] This is based on findings where DPEA, a cytochrome P-450 inhibitor, significantly reduced the production of PCHP and other metabolites in rabbit liver preparations.

Q5: Can other substances influence the metabolism of PCP to PCHP?

A6: Yes, studies indicate potential drug interactions affecting PCP metabolism. [] For example, THC was found to inhibit the formation of PCHP in rat liver preparations. [] This highlights the importance of considering co-consumption of substances when studying PCP metabolism and interpreting toxicological findings.

Q6: Are there analytical methods specifically designed to detect and quantify PCHP?

A7: While there aren't PCHP-specific assays mentioned, research utilizes gas chromatography-mass spectrometry (GC/MS) for simultaneous detection and quantification of PCP, PCHP, and other metabolites in various matrices like hair and biological samples. [, ] This method offers high sensitivity and specificity for analyzing these compounds.

Q7: What is the long-term persistence of PCHP in biological samples like hair?

A8: While the provided research primarily focuses on acute PCP exposure, it indicates that PCHP can be detected in hair for an extended period. [] This characteristic makes hair a valuable matrix for retrospective analysis of PCP use, potentially offering insights into past exposure windows.

Q8: What are the implications of detecting PCHP alongside PCP in human hair samples?

A9: The simultaneous detection of PCP, PCHP, and t-PCPdiol in human hair provides definitive evidence of active PCP use. [] This is crucial for differentiating true positives from cases of potential external hair contamination, strengthening the reliability of hair analysis for drug testing in various settings.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)

![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)